Adrenochrome

概要

説明

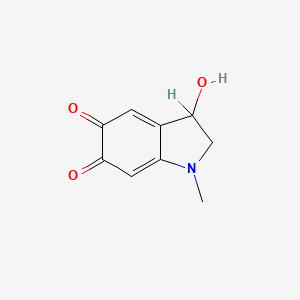

化学式は C₉H₉NO₃ で、濃い紫色の色合いが特徴です . この化合物は、1937 年にデビッド・エズラ・グリーンとデレク・リヒターによって初めて確認されました . 興味深い性質を持つ一方で、アドレノクロムは不安定であり、純粋な形態では実用的な用途が限られています .

2. 製法

アドレノクロムは、アドレナリンの酸化によって合成することができます。 一般的な方法の1つは、酸化剤として酸化銀 (Ag₂O) を使用するものです . 別の方法は、水溶液中でペルスルファートを使用し、pH 4 ~ 8 の範囲、多くの場合、ビスマスの水溶性塩の存在下で行われます . 工業生産方法では、一般的に収率と純度を最適化することに重点が置かれ、費用対効果と環境への影響が考慮されます .

準備方法

Adrenochrome can be synthesized through the oxidation of adrenaline. One common method involves using silver oxide (Ag₂O) as the oxidizing agent . Another method employs persulfates in an aqueous medium at a pH range of 4 to 8, often in the presence of water-soluble salts of bismuth . Industrial production methods typically focus on optimizing yield and purity, with considerations for cost-effectiveness and environmental impact .

化学反応の分析

アドレノクロムは、いくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬には、酸化銀、ペルスルファート、およびその他の酸化剤が含まれます . これらの反応から生成される主な生成物は、アドレノクロムそのもの、アドレノルーチン、およびメラニン化合物です .

科学的研究の応用

Biochemical Properties and Formation

Adrenochrome is formed through the oxidation of epinephrine (adrenaline) and can be synthesized enzymatically or through chemical methods. The myeloperoxidase enzyme catalyzes the reaction between epinephrine and hydrogen peroxide to produce this compound, which has been identified as a short-lived intermediate in various biological processes .

Cardiovascular Research

This compound has been extensively studied for its effects on the cardiovascular system:

- Coronary Artery Constriction : Research indicates that this compound can induce coronary artery constriction in isolated rat hearts. In a study, concentrations ranging from 1 to 1000 ng/ml were shown to increase coronary pressure in a dose-dependent manner, with the highest concentration causing a threefold elevation in pressure after one hour of perfusion . The mechanism appears to be linked to calcium availability, as calcium antagonists reduced the constricting effects of this compound.

- Myocardial Contractility : Studies have demonstrated that this compound can lead to myocardial dysfunction. In isolated rat hearts perfused with this compound, there was a notable decrease in contractile force and an increase in resting tension, suggesting potential myocardial necrosis associated with elevated catecholamine levels .

Hemostasis and Wound Healing

This compound has been investigated for its hemostatic properties:

- Bleeding Control : Experimental studies have shown that this compound compounds can significantly reduce bleeding times in animal models. For instance, one study reported a 33-43% decrease in bleeding time in rabbits following administration of this compound derivatives . Clinical evaluations have indicated that these compounds may enhance capillary resistance and decrease capillary permeability, thus aiding in wound healing processes.

- Clinical Applications : Adrenoxyl (this compound semicarbazone), a derivative of this compound, has been used in clinical settings to manage bleeding during surgical procedures such as tonsillectomy and adenoidectomy. Results indicated an average reduction of 38% in bleeding times among patients treated with this compound .

Neurobiological Research

This compound's role in neurobiology is an emerging area of interest:

- Neurotransmission Effects : There is ongoing research into how this compound may affect neurotransmitter systems and contribute to neurodegenerative processes. Some studies suggest that oxidative stress from catecholamines could play a role in neuronal damage and dysfunction .

- Psychological Implications : The compound has also been linked to various psychological phenomena, although much of this research remains speculative and controversial. Theories surrounding its psychoactive properties have circulated widely but lack robust scientific backing.

Summary of Findings

作用機序

アドレノクロムは、主に様々な分子標的との相互作用によって効果を発揮します。

血小板表面受容体: アドレノクロムは、血小板表面の α-アドレナリン受容体と相互作用し、PLC IP3/DAG 経路の活性化と細胞内カルシウム濃度の上昇につながります.

酸化ストレス: アドレナリンの酸化生成物であるアドレノクロムは、酸化ストレス機構に関与し、細胞の酸化還元状態に影響を与える可能性があります.

6. 類似の化合物との比較

アドレノクロムは、いくつかの他の化合物と似ています。 これらには、以下のようなものがあります。

アドレナリン(エピネフリン): アドレノクロムの前駆体であるアドレナリンは、体の闘争または逃走反応に関与するホルモンおよび神経伝達物質です.

アドレノルーチン: アドレノクロムのより安定な誘導体であるアドレノルーチンは、特定の条件下で形成され、精神健康への潜在的な影響について研究されています.

カルバゾクロム: 止血剤として使用されるアドレノクロムの安定化された形態.

アドレノクロムの独自性は、鮮やかな色合いと精神医学研究における歴史的な重要性にあり、今日の実用的な用途は限られています .

類似化合物との比較

Adrenochrome is similar to several other compounds, including:

Adrenaline (Epinephrine): The precursor to this compound, adrenaline is a hormone and neurotransmitter involved in the body’s fight-or-flight response.

Carbazochrome: A stabilized form of this compound used as a hemostatic agent.

This compound’s uniqueness lies in its vivid coloration and its historical significance in psychiatric research, despite its limited practical applications today .

生物活性

Adrenochrome is a compound formed through the oxidation of epinephrine (adrenaline) and is characterized by the chemical formula . It has garnered attention not only for its potential biological activities but also for its controversial association with various psychological phenomena, particularly in relation to schizophrenia. This article delves into the biological activity of this compound, exploring its physiological effects, mechanisms of action, and relevant case studies.

This compound exhibits a range of biological activities that can be categorized into several key areas:

-

Hemostatic Properties

- This compound has been shown to possess hemostatic effects, particularly in reducing bleeding times. In studies involving rabbits, administration of this compound resulted in a 33-43% decrease in bleeding time . Similar results were observed in human subjects undergoing surgical procedures, where this compound semicarbazone (Adrenoxyl) decreased bleeding time by approximately 38% .

-

Cholinergic and Adrenergic Activity

- Research indicates that this compound may exhibit both cholinergic and adrenergic properties. It has been suggested that in its oxidized state, this compound acts cholinergically, while in its reduced state, it displays adrenergic effects . This dual action could be linked to its influence on various neurotransmitter systems.

-

Psychotropic Effects

- The compound has been associated with psychotropic effects, leading to hypotheses about its role in psychiatric conditions such as schizophrenia. Early studies by Hoffer and Osmond proposed that this compound accumulation could induce psychosis . However, subsequent research has not consistently supported these claims, and the idea remains controversial within the scientific community.

Physiological Effects

The physiological effects of this compound are diverse and include:

- Cardiovascular Impact

- Neurochemical Modulation

Case Studies and Research Findings

Several notable studies have explored the biological activity of this compound:

Controversies and Misconceptions

This compound has also been at the center of various conspiracy theories, particularly concerning its alleged use as a psychoactive substance harvested from children . These claims lack scientific support and have been widely debunked by experts. The fascination with this compound often overshadows legitimate scientific inquiry into its biological properties.

特性

IUPAC Name |

3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHLQSHHTJORHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=O)C(=O)C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871530 | |

| Record name | 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-06-8, 7506-92-5 | |

| Record name | Adrenochrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenochrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adrenochrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1-methylindoline-5,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRENOCHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G54NQL71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does adrenochrome interact with biological systems and what are the downstream effects?

A1: this compound interacts with various cellular components, including mitochondria and the sarcoplasmic reticulum, influencing calcium handling and energy production within cells. [, ] Studies have shown that this compound can inhibit calcium binding, calcium uptake, and calcium-stimulated magnesium-dependent adenosine triphosphatase (ATPase) activities in rat heart microsomes. [] This interference with calcium regulation is thought to contribute to its cardiotoxic effects.

Q2: What is the molecular formula, weight, and spectroscopic data of this compound?

A2: this compound has the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol. Spectroscopically, it is characterized by distinct absorption peaks at approximately 220 nm, 302 nm, and 485 nm. []

Q3: What enzymes are involved in the metabolism of this compound?

A3: Research suggests that both NADPH-cytochrome P450 reductase and DT-diaphorase play a role in this compound metabolism. These enzymes catalyze the one- and two-electron reduction of this compound to its o-semiquinone and o-hydroquinone forms, respectively. [] The enzyme glutathione S-transferase is also believed to be involved in this compound detoxification. []

Q4: How does the presence of reducing agents influence this compound's effects on the heart?

A4: The addition of reducing agents like ascorbic acid or cysteine to this compound-perfused hearts was found to exacerbate ultrastructural damage compared to this compound alone. [] This suggests that the reduction of this compound to other catecholamine oxidation products may contribute to its cardiotoxicity, potentially through the formation of free radicals or interactions with sulfhydryl groups. []

Q5: What is the role of oxygen free radicals in this compound-induced cardiotoxicity?

A5: While this compound itself may not directly generate superoxide anion radicals, its formation and subsequent metabolism involve redox reactions that can indirectly contribute to oxidative stress within cells. [, ] This oxidative stress is thought to be a significant contributor to the cardiotoxic effects observed in various studies.

Q6: How do structural modifications of this compound affect its biological activity?

A6: While this compound itself exhibits biological activity, research indicates that some of its effects might stem from contaminants in commercially available preparations. [] Structural modifications, such as the formation of this compound semicarbazone, are known to alter its pharmacological properties, including its stability and effects on platelet aggregation. [, ] Further research is needed to fully elucidate the structure-activity relationships of this compound and its derivatives.

Q7: How stable is this compound under various conditions, and what strategies can be employed to enhance its stability?

A7: this compound is known to be unstable in its pure form, readily undergoing oxidation and polymerization. [, ] The development of stable formulations, such as the this compound monosemicarbazone complex, has been crucial for studying its biological effects. [] Strategies to improve stability often involve complexation with stabilizing agents or the development of specific delivery systems.

Q8: What are the known toxicological effects of this compound, and what safety measures should be considered?

A8: Research on this compound toxicity has highlighted its potential to induce cardiac contractile failure and myocardial necrosis, particularly at high concentrations. [, ] These effects are thought to be mediated through its interaction with cellular calcium handling, mitochondrial function, and the generation of reactive oxygen species. [, ] Further research is necessary to fully elucidate the toxicological profile of this compound and establish safe exposure limits.

Q9: What analytical techniques are commonly employed to detect and quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with photodiode array detection has been successfully utilized to analyze this compound and related compounds. [] This method allows for the separation and quantification of this compound in complex biological matrices. Additionally, UV-Vis spectrophotometry can be used to track this compound formation and degradation based on its characteristic absorption peaks. []

Q10: What are some key historical milestones in this compound research?

A11: Early research in the 1950s explored the potential role of this compound in schizophrenia, although those theories remain largely unsubstantiated. [, ] Subsequent research focused on understanding its formation, metabolism, and biological effects, particularly in the context of cardiac function and oxidative stress. [, ] More recent studies have investigated its interactions with specific enzymes, including DT-diaphorase and NADPH-cytochrome P450 reductase. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。